molecular formula C13H19N3O5 B15343000 Glycyl-L-tyrosinamide acetate

Glycyl-L-tyrosinamide acetate

Katalognummer: B15343000
Molekulargewicht: 297.31 g/mol
InChI-Schlüssel: FHPNGGMTCHTRDO-FVGYRXGTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-L-tyrosinamide acetate is a chemical compound with the molecular formula C13H19N3O5 It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-tyrosinamide acetate typically involves the coupling of glycine and L-tyrosine. One common method is the use of aminoacyltransferase enzymes, which catalyze the formation of peptide bonds between amino acids. The reaction conditions often include a suitable pH and temperature to optimize enzyme activity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase synthesis to achieve high yields and purity. The process may also include purification steps such as chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-tyrosinamide acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Glycyl-L-tyrosinamide acetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Glycyl-L-tyrosinamide acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by acting as a substrate or inhibitor, thereby influencing metabolic pathways. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Glycyl-L-tyrosinamide acetate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its acetate form enhances its solubility and stability, making it more suitable for certain applications compared to its non-acetate counterparts .

Eigenschaften

Molekularformel

C13H19N3O5

Molekulargewicht

297.31 g/mol

IUPAC-Name

acetic acid;(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C11H15N3O3.C2H4O2/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7;1-2(3)4/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16);1H3,(H,3,4)/t9-;/m0./s1

InChI-Schlüssel

FHPNGGMTCHTRDO-FVGYRXGTSA-N

Isomerische SMILES

CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CN)O

Kanonische SMILES

CC(=O)O.C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.